4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine
Description
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is a pyrimidine derivative characterized by a methyl group at position 4 and a sulfanyl (-S-) group at position 6, which is further substituted with a 2-methyloxolane (tetrahydrofuran derivative) moiety. Pyrimidine derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties . The sulfanyl group in such compounds often enhances biological activity by facilitating hydrogen bonding or interacting with enzyme active sites . The methyloxolane substituent may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
4-methyl-6-(2-methyloxolan-3-yl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-10(12-6-11-7)14-9-3-4-13-8(9)2/h5-6,8-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLERQSKDTGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2=NC=NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction is carried out at room temperature to yield the desired product. Other methods may involve the use of different alkylating agents and bases under varying conditions to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as amines or hydrazine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, pyrimidine derivatives generally participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydrazine hydrate and aniline in ethanol are commonly used for substitution reactions.
Oxidation and Reduction: Typical reagents for oxidation might include hydrogen peroxide or potassium permanganate, while reduction might involve sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₂ClN₃O₆S
- Molecular Weight : 433.8 g/mol
- IUPAC Name : [6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
The structural features of this compound suggest potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and inducing apoptosis.
Case Study : A study published in Der Pharma Chemica demonstrated that similar pyrimidine derivatives showed promising results in inhibiting tumor growth in animal models, suggesting a potential pathway for further investigation into the efficacy of this compound in cancer therapy .
Antimicrobial Properties
The compound's sulfur-containing structure may contribute to its antimicrobial activity. Research has explored the effectiveness of pyrimidine derivatives against various bacterial strains.
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| 4-Methylpyrimidine | Staphylococcus aureus | 15 µg/mL |
| 6-(Thio)methylpyrimidine | Pseudomonas aeruginosa | 20 µg/mL |
This table illustrates the potential of this compound as an antimicrobial agent, warranting further exploration in clinical settings.
Neurological Applications
Emerging studies suggest that compounds similar to this compound may modulate neurological pathways, particularly those involved in neuroprotection and cognitive function enhancement.
Case Study : A patent application highlighted the use of pyrimidine derivatives in treating neurological disorders, including dementia and neurodegenerative diseases. The mechanisms proposed include modulation of phosphodiesterase activity and dopaminergic signaling pathways .
Mechanism of Action
The mechanism of action of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in nucleophilic attacks, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine with key analogues:
Key Observations :
- Substituent Position and Activity : The 6-sulfanyl group in the target compound may mimic the bioactive conformations of analogues like 6-[(2-methylphenyl)sulfanyl]pyrimidine (antiviral) and N-substituted sulfanyl acetamides (enzyme inhibitors) .
- Methyloxolane vs. Aromatic Substituents : The 2-methyloxolane group likely improves metabolic stability compared to aromatic substituents (e.g., 2-methylphenyl in ), which are prone to oxidative metabolism. However, aromatic groups enhance π-π stacking in crystal packing .
- Hydrogen Bonding : Compounds with sulfanyl-acetamide linkages (e.g., ) exhibit stronger intermolecular H-bonding (N–H⋯O/N–H⋯Cl), critical for dimer formation and enzyme inhibition. The target compound’s oxolane group may reduce H-bonding capacity but introduce steric effects for selective binding.
Crystallographic and Conformational Analysis
- Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , the pyrimidine and benzene rings form dihedral angles of 42.25°–62.18°, influencing crystal packing. The target compound’s oxolane substituent may increase torsional flexibility, reducing planarity and altering dimerization.
- Hydrogen Bonding Motifs : Sulfanyl-containing compounds often form S(5)–S(7) ring motifs via intramolecular H-bonding (e.g., C–H⋯S in ). The oxolane oxygen in the target compound could participate in weaker C–H⋯O interactions.
Biological Activity
4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a methyloxolan sulfanyl group. This unique structure may contribute to its interaction with biological targets, enhancing its therapeutic potential.
Antiviral Properties
Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including those similar to this compound. For instance, derivatives targeting the dihydroorotate dehydrogenase (DHODH) enzyme have shown significant antiviral activity. The inhibition of DHODH disrupts the de novo pyrimidine biosynthetic pathway, crucial for viral replication .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | DHODH |
| 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine | 13 | DHODH |
Anticancer Activity
Pyrimidine derivatives are often explored for their anticancer properties. Compounds with structural similarities to this compound have demonstrated selective effects on cancer cell lines by interfering with nucleotide metabolism and DNA synthesis. Studies indicate that these compounds can induce apoptosis in cancer cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, such as DHODH.
- Receptor Interaction : It may interact with specific receptors or proteins, modulating cellular pathways related to growth and proliferation.
Study 1: Antiviral Screening
A study evaluated various pyrimidine derivatives for their antiviral efficacy against measles virus. The results indicated that compounds structurally related to this compound exhibited notable inhibition rates, confirming their potential as antiviral agents .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that certain derivatives resulted in a significant reduction in cell viability. The mechanism was linked to the disruption of nucleotide synthesis pathways, leading to increased apoptosis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
